Ketorolac

Perioperative Analgesia Bariatric Surgery Pain Management

Ketorolac (CAS 66635-83-4) is a non-selective COX inhibitor with preferential COX-1 inhibition. It demonstrates superior analgesic efficacy over morphine in acute renal colic (−2.9 VAS points at 60 min) and over ibuprofen in bariatric surgery (−4 VAS points at 30 min). It also provides faster pain relief than diclofenac post-appendectomy. With 80–100% oral bioavailability and rapid onset (Tmax 20–60 min), ketorolac is an effective non-opioid analgesic for ER, ERAS, and short-term postoperative pain management. Strict 5-day use limit applies. Procure for research or formulation development.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 66635-83-4
Cat. No. B3428300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetorolac
CAS66635-83-4
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
InChIInChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)
InChIKeyOZWKMVRBQXNZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.13e-01 g/L

Ketorolac Tromethamine (CAS 66635-83-4) Procurement Specification: Pharmacological Profile and Clinical Positioning


Ketorolac tromethamine (CAS 66635-83-4) is a racemic nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrrolizine carboxylic acid class, marketed as an analgesic rather than primarily as an anti-inflammatory agent [1]. It is a non-selective cyclooxygenase (COX) inhibitor with preferential inhibition of COX-1 over COX-2, exhibiting a reported COX-1/COX-2 selectivity ratio ranging from approximately 7 to over 300 depending on the experimental assay system employed [2]. The compound demonstrates high oral bioavailability (80–100%), extensive plasma protein binding (>99%), and a moderate elimination half-life of 4–6 hours [3]. Ketorolac is available in oral tablet, intramuscular injection, and intravenous injection formulations, with rapid absorption achieving maximum plasma concentration within 20 to 60 minutes following administration [3].

Ketorolac Tromethamine (CAS 66635-83-4): Why In-Class NSAID Interchangeability Is Not Supported by Comparative Evidence


Substitution of ketorolac with alternative NSAIDs is not pharmacologically or clinically interchangeable without careful consideration of differential efficacy profiles, safety margins, and regulatory restrictions. Unlike ibuprofen, which demonstrates a relative risk of upper gastrointestinal bleeding of 2.1 compared to baseline, ketorolac carries a markedly elevated relative risk of 24.7 for upper gastrointestinal bleeding [1]. Conversely, in the treatment of acute renal colic, ketorolac demonstrates superior analgesic efficacy compared to morphine, with a pain score reduction difference of −2.9 points on a 100 mm visual analog scale at 60 minutes [2]. Furthermore, ketorolac is subject to strict duration-of-use limitations not applicable to most comparator NSAIDs—therapy is contraindicated beyond 5 days due to cumulative toxicity risk—making generic substitution protocols potentially hazardous [3]. These quantitative divergences in both efficacy and safety establish ketorolac as a distinct entity requiring indication-specific procurement decisions rather than class-based therapeutic interchange.

Ketorolac Tromethamine (CAS 66635-83-4) Quantitative Comparative Evidence: Efficacy, Safety, and Pharmacologic Differentiation


Superior Early Analgesic Efficacy of Intravenous Ketorolac Versus Intravenous Ibuprofen in Obese Patients Undergoing Bariatric Surgery

In a randomized controlled trial comparing intravenous ketorolac versus intravenous ibuprofen for perioperative pain control in 106 patients with obesity undergoing bariatric surgery, ketorolac demonstrated significantly superior early postoperative analgesia. At 30 minutes post-surgery, the median visual analog scale (VAS) score was 3 (IQR: 3–6) in the ketorolac group compared to 7 (IQR: 4–8) in the ibuprofen group (P < 0.001) [1]. This superior analgesic effect persisted for up to 6 hours post-surgery in both static and dynamic pain assessments.

Perioperative Analgesia Bariatric Surgery Pain Management

Faster Onset of Analgesic Effect: Intravenous Ketorolac Versus Intravenous Diclofenac Sodium in Post-Appendectomy Pain Management

In a single-blinded comparative trial of 123 patients undergoing appendectomy, intravenous ketorolac demonstrated a faster onset and greater magnitude of analgesic effect compared to intravenous diclofenac sodium. At 60 minutes post-administration, pain scores in the ketorolac group had significantly dropped to a score of 00 on the faces pain scale, whereas the majority of patients in the diclofenac sodium group persisted at a higher pain score of 02 [1].

Postoperative Analgesia Appendectomy Acute Pain

Superior Analgesic Efficacy and Reduced Adverse Events of Ketorolac Versus Morphine in Acute Renal Colic

A 2023 network meta-analysis of 12 randomized trials comprising 2,845 adults with acute renal colic demonstrated that ketorolac was the most effective analgesic agent among evaluated treatments. At 60 minutes post-administration, ketorolac produced a significant pain reduction of −2.9 points on a 100 mm visual analog scale compared to morphine (P < 0.05) [1]. Morphine therapy was associated with the highest adverse event profile and the greatest requirement for rescue therapy among all comparators [1].

Emergency Medicine Renal Colic Analgesia

Significantly Elevated Risk of Upper Gastrointestinal Bleeding with Ketorolac Compared to Ibuprofen and Celecoxib

A large multicenter case-control study involving 2,813 cases of upper gastrointestinal bleeding and 7,193 matched controls across 18 hospitals in Spain and Italy (total study experience of 10,734,897 person-years) quantified NSAID-specific gastrointestinal bleeding risks. Ketorolac was associated with the highest risk estimate among all NSAIDs evaluated, with an odds ratio of 24.7 (95% CI: 8.0–77.0) for upper gastrointestinal bleeding [1]. In contrast, ibuprofen exhibited a relative risk of 2.1 over baseline, and celecoxib demonstrated a risk estimate of 0.3 (95% CI: 0.03–4.1) [1].

Drug Safety Gastrointestinal Toxicity Pharmacovigilance

Distinct COX-1 Selectivity Profile of Ketorolac Compared to Bromfenac: Differential Ocular Anti-Inflammatory Activity

In a comparative study evaluating cyclooxygenase inhibitory activity, ketorolac tromethamine exhibited relative COX-1 selectivity, whereas bromfenac sodium demonstrated potent selectivity for COX-2 over COX-1. In a rabbit model of ocular inflammation, both ketorolac 0.4% and bromfenac 0.09% ophthalmic formulations demonstrated maximal anti-inflammatory activity in treated eyes [1].

COX Selectivity Ocular Pharmacology NSAID Comparison

Ketorolac as Safe as Diclofenac and Ketoprofen in 30-Day Postoperative Outcomes Following Major Surgery

A prospective, randomized, multicenter trial evaluating the risks of death, surgical site bleeding, gastrointestinal bleeding, acute renal failure, and allergic reactions with ketorolac versus diclofenac or ketoprofen found no significant differences in safety outcomes. Patients were followed for 30 days after major surgery [1]. The study concluded that ketorolac is as safe as ketoprofen and diclofenac for the treatment of pain following major surgery when administered according to approved parenteral and oral dosing regimens [1].

Perioperative Safety Major Surgery Postoperative Outcomes

Ketorolac Tromethamine (CAS 66635-83-4): Evidence-Supported Procurement and Application Scenarios


Emergency Department Protocol: First-Line Analgesic for Acute Renal Colic

Based on Level 1a network meta-analysis evidence demonstrating superior pain reduction (−2.9 VAS points at 60 minutes versus morphine) and a favorable adverse event profile [1], ketorolac should be prioritized for procurement in emergency department protocols targeting acute renal colic management. The compound's efficacy advantage over opioids in this specific indication, combined with lower rescue analgesia requirements, supports formulary inclusion as a first-line non-opioid analgesic option for this presentation.

Bariatric Surgery Perioperative Analgesia Protocol

Head-to-head randomized controlled trial evidence in patients with obesity undergoing bariatric surgery demonstrates that intravenous ketorolac provides significantly superior early postoperative pain control compared to intravenous ibuprofen, with a median VAS difference of −4 points at 30 minutes (P < 0.001) [2]. Ketorolac also reduced intraoperative and postoperative opioid requirements and decreased the incidence of postoperative nausea and vomiting. Procurement for bariatric surgery pain protocols is supported by this quantitative superiority evidence.

Post-Appendectomy Pain Management with Rapid Onset Requirement

Comparative trial evidence demonstrates that intravenous ketorolac achieves more rapid and complete pain relief following appendectomy compared to intravenous diclofenac sodium, with pain scores reaching 00 (faces pain scale) at 60 minutes in the ketorolac group while diclofenac patients persisted at higher pain scores [3]. This faster analgesic onset supports procurement preference in acute postoperative settings where rapid pain control is prioritized.

Opioid-Sparing Multimodal Analgesia in Major Abdominal or Pelvic Surgery

A multicenter, double-blind, randomized phase 3 study demonstrated that intravenous ketorolac 30 mg produced significant reductions in pain intensity and rescue morphine requirements compared to placebo in patients undergoing abdominal or pelvic surgery [4]. The opioid-sparing effect of ketorolac—reducing total morphine consumption—supports its inclusion in enhanced recovery after surgery (ERAS) protocols where minimizing opioid exposure is a clinical priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketorolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.